

Heptadecanyl Stearate: A Comprehensive Technical Guide to its Physical State and Appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecanyl stearate*

Cat. No.: *B178537*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanyl stearate, also known as heptadecyl octadecanoate, is a long-chain saturated wax ester. It is composed of stearic acid, an 18-carbon saturated fatty acid, and heptadecanol, a 17-carbon saturated fatty alcohol. As a member of the wax ester class, it possesses properties that make it of interest in various research and development applications, including in the formulation of drug delivery systems. This technical guide provides an in-depth overview of the physical state, appearance, and key physicochemical properties of **Heptadecanyl stearate**, along with relevant experimental protocols for its characterization.

Physicochemical Properties

Heptadecanyl stearate is a solid, waxy substance at room temperature.^[1] Its appearance is described as white to off-white.^[1] Due to its long, saturated hydrocarbon chains, it is a nonpolar and hydrophobic molecule.

Table 1: General Physicochemical Properties of Heptadecanyl Stearate

Property	Value	Source
Chemical Formula	C ₃₅ H ₇₀ O ₂	PubChem
Molecular Weight	522.9 g/mol	PubChem[2]
Appearance	White to off-white solid	MedChemExpress[1]
Synonyms	Heptadecyl octadecanoate, Stearic acid, heptadecyl ester	PubChem[2]

Table 2: Quantitative Physical Properties of Heptadecanyl Stearate

Property	Value	Method/Comment	Source
Melting Point	Estimated: 60 - 80 °C	Based on data for similar long-chain saturated wax esters. [3][4]	Gibbs et al., 2001[3]
Boiling Point	Not experimentally determined.	Predicted to be high with decomposition.	-
Density	Not experimentally determined.	Expected to be less than water.	-
Solubility	2 mg/mL in Ethanol (with sonication)	Experimental data.	MedChemExpress[1]
Insoluble in water	General property of wax esters.[5]	Cyberlipid	
Soluble in nonpolar organic solvents	General property of wax esters.[5]	Cyberlipid	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Heptadecanyl stearate** are not readily available in the public domain. However, the following are generalized

and widely accepted methods for the synthesis and characterization of similar long-chain wax esters.

Protocol 1: Synthesis of Heptadecanyl Stearate via Fischer Esterification

This protocol describes a general method for the synthesis of a wax ester from a fatty acid and a fatty alcohol.

Materials:

- Stearic acid
- Heptadecanol
- Toluene (or another suitable nonpolar solvent)
- Sulfuric acid (concentrated, as catalyst)
- Sodium bicarbonate solution (5%, aqueous)
- Anhydrous sodium sulfate
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of stearic acid and heptadecanol.
- Add a sufficient volume of toluene to dissolve the reactants.

- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
- Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.
- Wash again with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the toluene using a rotary evaporator to yield the crude **Heptadecanyl stearate**.
- The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Protocol 2: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions of a substance.^[6]

Materials and Equipment:

- **Heptadecanyl stearate** sample
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids

- Crimper for sealing pans

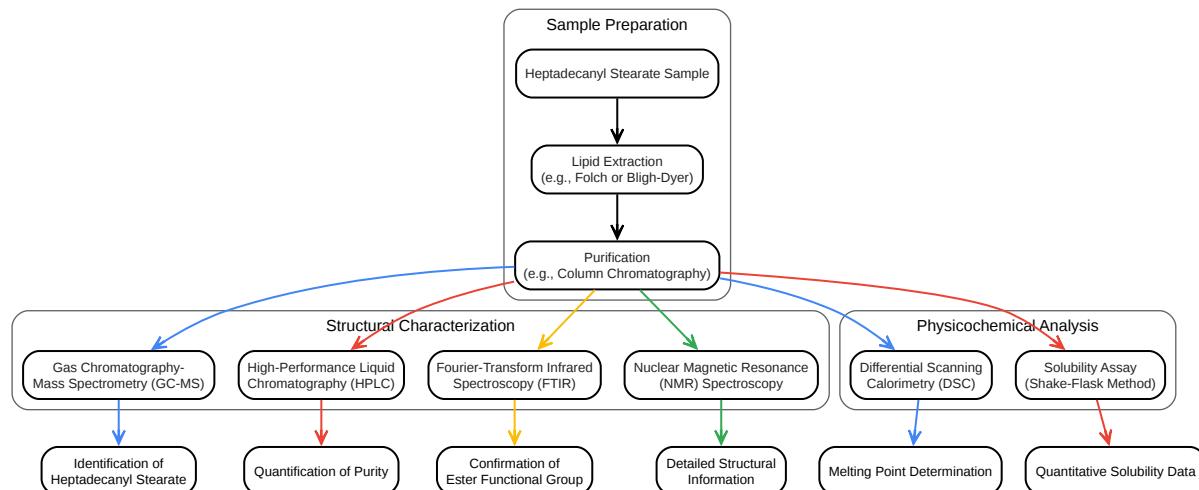
Procedure:

- Accurately weigh a small amount of the **Heptadecanyl stearate** sample (typically 2-5 mg) into an aluminum DSC pan.
- Seal the pan using a crimper. An empty, sealed pan is used as a reference.
- Place the sample and reference pans into the DSC cell.
- Set the DSC to perform a heating scan at a controlled rate (e.g., 5-10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 100 °C).
- The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Protocol 3: Determination of Solubility by the Gravimetric Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:


- **Heptadecanyl stearate**
- Selected organic solvent (e.g., ethanol)
- Vials with screw caps
- Shaking incubator or water bath
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

Procedure:

- Add an excess amount of **Heptadecanyl stearate** to a vial containing a known volume of the solvent.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the vial to stand at the same temperature until the undissolved solid has settled.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
- Accurately weigh a pre-tared evaporation flask.
- Transfer a precise volume of the clear filtrate to the pre-tared flask.
- Evaporate the solvent completely.
- Weigh the flask containing the dried solute.
- Calculate the solubility as the mass of the dissolved **Heptadecanyl stearate** per volume of the solvent (e.g., in mg/mL).

Visualization of Analytical Workflow

As no specific signaling pathways involving **Heptadecanyl stearate** have been identified, the following diagram illustrates a general workflow for the analysis and characterization of a wax ester like **Heptadecanyl stearate**.

[Click to download full resolution via product page](#)

A generalized workflow for the analysis of **Heptadecanyl stearate**.

Conclusion

Heptadecanyl stearate is a well-defined long-chain wax ester with a solid, white to off-white appearance. While specific experimental data for some of its physical properties are not extensively reported, its characteristics can be inferred from the broader class of wax esters and determined using standard analytical techniques. The provided generalized protocols offer a starting point for researchers to synthesize and characterize this and similar molecules. Its lipophilic nature and solid-state at room temperature suggest potential applications in controlled-release drug delivery systems and other areas of pharmaceutical and materials science. Further research into its specific properties and biological interactions is warranted to fully explore its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Heptadecyl octadecanoate | C₃₅H₇₀O₂ | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 6. quora.com [quora.com]
- To cite this document: BenchChem. [Heptadecanyl Stearate: A Comprehensive Technical Guide to its Physical State and Appearance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178537#physical-state-and-appearance-of-heptadecanyl-stearate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com